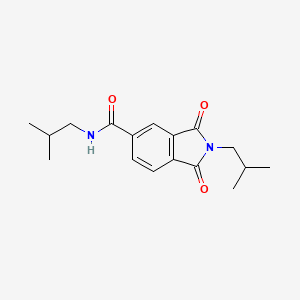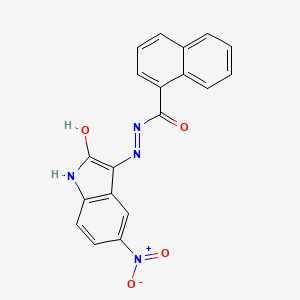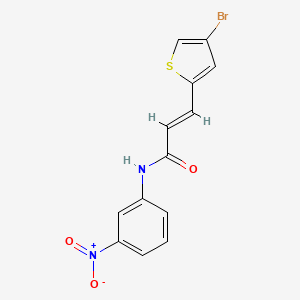![molecular formula C18H8N6O4 B5997205 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B5997205.png)
2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multiple steps starting from pyromellitic dianhydride. The process includes the following steps :
Formation of Pyromellitic Diimide: Pyromellitic dianhydride is treated with potassium cyanate in DMF under reflux conditions to form pyromellitic diimide.
Formation of Diethyl Ester: The pyromellitic diimide is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate.
Formation of Diacetohydrazide: The diethyl ester is treated with excess hydrazine hydrate (80%) to form 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide.
Condensation with Pyridine-2-carbaldehydes: The diacetohydrazide is condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.
Cyclization: The resulting Schiff bases undergo cyclization with thioglycolic acid in the presence of ZnCl₂ to produce the corresponding 1,3-thiazolidine derivatives.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .
Applications De Recherche Scientifique
2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has several scientific research applications, including:
Materials Science: The compound’s unique structural features make it suitable for use in organic electronics, such as organic field-effect transistors and organic photovoltaics.
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules with potential therapeutic applications.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-bis(2-(pyridin-3-yl)ethyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- Pyrrolo[3,4-f]benzotriazole-5,7(2H,6H)-dione
Uniqueness
2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to its specific structural arrangement, which includes pyrimidine rings fused to a pyrroloisoindole core. This unique structure imparts distinct electronic and steric properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Propriétés
IUPAC Name |
2,6-di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8N6O4/c25-13-9-7-11-12(16(28)24(15(11)27)18-21-5-2-6-22-18)8-10(9)14(26)23(13)17-19-3-1-4-20-17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOUKMQUFHXJIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,6-DIMETHYL-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE](/img/structure/B5997123.png)


![2-bromo-4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5997139.png)
![N-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]-1-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B5997144.png)
![{1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B5997155.png)
![1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B5997163.png)
![4-bromo-2-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]phenol](/img/structure/B5997165.png)

![3-[bis(2-hydroxyethyl)sulfamoyl]-4-bromobenzoic acid](/img/structure/B5997193.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-ethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5997198.png)
![5-phenyl-3-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole](/img/structure/B5997212.png)
![N~1~-(4-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5997216.png)

